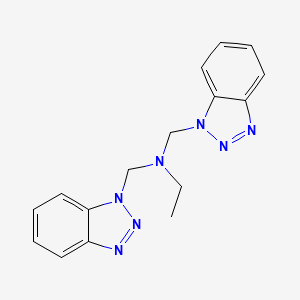

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(ethyl)amine

Beschreibung

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(ethyl)amine is a tertiary amine featuring two benzotriazole moieties linked via methyl groups to a central ethylamine core. This compound belongs to a class of ligands widely used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where it stabilizes copper(I) ions, prevents oxidation, and enhances reaction efficiency . Its structure allows for versatile applications in bioorthogonal chemistry, polymer synthesis, and materials science.

Eigenschaften

IUPAC Name |

N,N-bis(benzotriazol-1-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7/c1-2-21(11-22-15-9-5-3-7-13(15)17-19-22)12-23-16-10-6-4-8-14(16)18-20-23/h3-10H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIGWGCVPDLMEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CN1C2=CC=CC=C2N=N1)CN3C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(ethyl)amine typically involves the reaction of benzotriazole with ethylamine under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(ethyl)amine may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(ethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzotriazole rings.

Wissenschaftliche Forschungsanwendungen

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(ethyl)amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its stability and reactivity.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(ethyl)amine involves its interaction with molecular targets through its benzotriazole groups. These groups can act as electron-donating or electron-withdrawing entities, influencing the reactivity of the compound. The benzotriazole moiety can stabilize negative charges and radicals, making it a versatile component in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Bis(benzotriazolylmethyl)amine Derivatives

Similar compounds vary in the substituent attached to the central amine:

Key Observations :

Tris(triazolylmethyl)amine Ligands

Tris-triazole ligands, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), are structurally distinct but functionally related:

Comparison with Bis(benzotriazolylmethyl)amine Derivatives :

- Coordination Capacity : Tris-triazole ligands (e.g., TBTA) offer three coordination sites for copper, providing superior stabilization compared to bis-triazole ligands .

- Solubility : Sulfated derivatives (BTTES, BTTPS) exhibit improved water solubility, advantageous for biological applications, whereas alkyl-substituted bis-triazole ligands are more lipophilic .

- Cost and Synthesis : Bis(benzotriazolylmethyl)amines are simpler to synthesize and cost-effective for industrial-scale reactions .

Reaction Performance in CuAAC

Catalytic Activity

- Bis(ethyl) Derivative : Demonstrates moderate catalytic efficiency in CuAAC, suitable for polymer network formation at low temperatures (e.g., 10°C) .

- TBTA : Achieves near-quantitative conversion (>95%) in peptide cycloadditions due to strong Cu(I) binding .

- BTTES : Used in aqueous environments for bioconjugation, leveraging sulfate groups to enhance compatibility with biomolecules .

Stability and Oxidation Resistance

Polymer Chemistry

Medicinal Chemistry

Proteomics

- Sulfated tris-triazole ligands (BTTES, BTTPS) are preferred for protein labeling due to aqueous compatibility, while bis-triazole derivatives are niche for organic-phase reactions .

Biologische Aktivität

Overview

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(ethyl)amine is a chemical compound characterized by its dual benzotriazole groups linked to an ethylamine backbone. This unique structure contributes to its potential biological activities, including antimicrobial and anticancer properties. The compound's stability and reactivity make it a subject of interest in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C18H22N8

- Molecular Weight : 350.42 g/mol

- CAS Number : 111184-78-2

The compound consists of two benzotriazole moieties, which are known for their versatile chemical behavior and ability to stabilize radicals. This property is crucial for its biological activity.

The biological activity of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(ethyl)amine is primarily attributed to the interactions of its benzotriazole groups with various molecular targets. These interactions can lead to:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains such as Escherichia coli and Bacillus subtilis due to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which lead to DNA damage and cell cycle arrest .

Antimicrobial Activity

The following table summarizes the antimicrobial efficacy of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(ethyl)amine against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 μg/mL | |

| Bacillus subtilis | 25 μg/mL | |

| Pseudomonas fluorescens | 100 μg/mL |

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines:

Case Studies

Several studies have explored the biological activities of benzotriazole derivatives, including Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(ethyl)amine:

- Antimicrobial Efficacy : A study demonstrated that benzotriazole derivatives exhibit broad-spectrum antibacterial effects, with specific compounds showing comparable efficacy to standard antibiotics .

- Anticancer Research : Research on the compound's effects on melanoma cells revealed that it effectively induces apoptosis through ROS generation and subsequent DNA damage . The study highlighted the potential for developing new anticancer therapies based on this mechanism.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzotriazole derivatives suggest that modifications in the side chains significantly influence their biological activities, emphasizing the importance of structural optimization in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.